molecular formula C21H16 B3394646 1,1-Diphenylprop-2-ynylbenzene CAS No. 6104-51-4

1,1-Diphenylprop-2-ynylbenzene

Cat. No.: B3394646
CAS No.: 6104-51-4
M. Wt: 268.4 g/mol
InChI Key: AMZSHJIXZCGCEX-UHFFFAOYSA-N
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Description

1,1-Diphenylprop-2-ynylbenzene ( 6104-51-4) is an organic compound with the molecular formula C₂₁H₁₆ and a molecular weight of 268.35 g/mol. This compound, also known as 1,1,1-triphenylpropyne or trityl acetylene, features a propyne core where all three hydrogen atoms are substituted with phenyl groups, making it a versatile intermediate in research and development . Its defined structure and alkyne functionality make it valuable for synthesizing more complex organic molecules and for applications in materials science, particularly in the development of photoresponsive materials . Preliminary studies on similar structures suggest potential biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties, though further research is required to fully elucidate the specific biological activities and mechanisms of action for this compound itself . This product is intended for research purposes in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,1-diphenylprop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZSHJIXZCGCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399381
Record name Benzene, 1,1',1''-(2-propynylidyne)tris-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-51-4
Record name 1,1′,1′′-(2-Propynylidyne)tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6104-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1',1''-(2-propynylidyne)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Transformations Involving 1,1 Diphenylprop 2 Ynylbenzene and Its Precursors

Transition Metal-Catalyzed Reactions

Transition metals have proven to be highly effective in activating the carbon-carbon triple bond and the propargylic position of 1,1-diphenylprop-2-ynylbenzene and its precursors, leading to a diverse range of molecular architectures.

Gold catalysts, particularly in their cationic form, are powerful tools for the activation of alkynes. uni-heidelberg.de In the context of this compound and related propargylic systems, gold catalysis facilitates a variety of cycloisomerization and cascade reactions. nih.govresearchgate.netfrontiersin.org These transformations often proceed through the π-activation of the alkyne, making it susceptible to nucleophilic attack. frontiersin.org

Gold(I) catalysts can initiate domino reactions of 1,6-enynes, leading to complex polycyclic structures through a 5-exo-dig cycloisomerization-dimerization sequence. nih.gov Furthermore, gold-catalyzed reactions of propargylic alcohols, such as 1-phenylprop-2-yn-1-ol, with 1,3-dicarbonyl compounds can yield tetrasubstituted furans or hexahydro-2H-xantene-1,8-dione derivatives, depending on the reaction conditions and the nature of the dicarbonyl compound. doi.org The choice of the gold catalyst, for instance, Ph₃PAuCl/AgOTf versus HAuCl₄·3H₂O, can significantly influence the product distribution and reaction efficiency. doi.org

A notable application of gold catalysis is the cycloisomerization of 1,n-enyne esters, which can be controlled by the choice of ligand to produce dihydronaphthalene derivatives. rsc.org These reactions often involve a rearrangement of a propargyl ester to an allene (B1206475), followed by an allene-ene cyclization. rsc.org The ability of gold to mediate complex cascade reactions from propargylic precursors highlights its utility in generating molecular diversity. monash.edunih.gov

Table 1: Gold-Catalyzed Reactions of Propargylic Precursors

Catalyst System Substrate Reactant Product Type Reference
Gold(I) catalysts Benzene-tethered 1,6-enynes - Diels-Alder adducts nih.gov
Ph₃PAuCl/AgOTf 1-Phenylprop-2-yn-1-ol 1-Phenyl-1,3-butanedione Tetrasubstituted furan doi.org
HAuCl₄·3H₂O 1-Phenylprop-2-yn-1-ol 1,3-Cyclohexanedione Hexahydro-2H-xantene-1,8-dione doi.org
Gold(I) catalyst 1,7-Enyne esters - Dihydroquinoline and dihydrobenzopyran rsc.org

Ruthenium catalysts have demonstrated unique reactivity with propargylic alcohols, such as 1,1-diphenylprop-2-yn-1-ol, a direct precursor to this compound. The ruthenium(II) complex [Cp*RuCl(diene)] catalyzes the dimerization of 1,1-diphenylprop-2-yn-1-ol to afford an alkylidenebenzocyclobutenyl alcohol in high yield. mdpi.com This transformation involves an unexpected aromatic C-H bond cleavage. mdpi.com

Ruthenium complexes are also effective catalysts for ene-yne coupling reactions, which are fundamental carbon-carbon bond-forming processes. Cationic cyclopentadienyl (B1206354) Ru(II) catalysts can promote intermolecular alkyne-alkene couplings in aqueous media, showcasing the versatility of these catalysts in various reaction environments. rsc.org Ruthenium catalysts can also be used to couple arylamines with ethylene, leading to a mixture of N-ethylaniline and 2-methylquinoline (B7769805) products. nih.gov

Table 2: Ruthenium-Catalyzed Reactions of 1,1-Diphenylpropargyl Alcohol

Catalyst Substrate Reaction Type Product Yield Reference
[Cp*RuCl(diene)] 1,1-Diphenylprop-2-yn-1-ol Dimerization Alkylidenebenzocyclobutenyl alcohol 97% mdpi.com
[Cp*RuH(cod)] 1,1-Diphenylprop-2-yn-1-ol Dehydrogenative trimerization Ruthenocene derivative - mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful methods for the functionalization of propargylic systems. researchgate.net Palladium-catalyzed substitutions of propargylic electrophiles are a versatile route to allenes and alkynes. nih.gov These reactions typically proceed through the oxidative addition of Pd(0) to the propargylic substrate, forming interconverting allenyl- and propargyl-palladium intermediates. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can be performed sequentially in one pot on aryl dihalides to produce unsymmetrically substituted arenes. nih.gov Furthermore, palladium-catalyzed cascade reactions of aryl-substituted propargylic aryl ethers with organoboron compounds provide a novel entry into the synthesis of benzofuran (B130515) derivatives. nih.gov The development of asymmetric palladium-catalyzed propargylic substitutions allows for the kinetic resolution of chiral starting materials, providing access to enantioenriched 1,5-enynes. nih.gov

Table 3: Palladium-Catalyzed Reactions of Propargylic and Related Systems

Catalyst System Reaction Type Substrates Product Type Reference
Pd(0) with rac-BINAP Propargylic substitution Optically enriched propargyl acetates and allyl boron reagents Enantioenriched 1,5-enynes nih.gov
Palladium complex with N-heterocyclic carbene ligands Sequential cross-coupling Aryl dihalides Unsymmetrically substituted arenes nih.gov
Palladium catalyst Cascade cyclocarbopalladation/cross-coupling Aryl-substituted propargylic aryl ethers and organoboron compounds Benzofuran derivatives nih.gov

Copper catalysts offer a cost-effective and efficient alternative for various transformations involving propargylic species. Copper-catalyzed yne-allylic substitutions have recently emerged as a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions merge the characteristics of both propargylic and allylic substitutions, expanding the scope of transition metal-catalyzed reactions. beilstein-journals.org

Copper catalysts can achieve enantioconvergent substitution reactions of α-haloamides with oxygen and nitrogen nucleophiles under mild conditions, demonstrating a broad functional group tolerance. nih.gov The mechanism is proposed to involve a single-electron transfer from a copper(I) complex to the electrophile. nih.gov Furthermore, copper-catalyzed enantioselective S'N2' reactions of allene pronucleophiles have been developed. researchgate.net A sulfonate-containing N-heterocyclic carbene-copper complex has been shown to be effective in promoting S'N2'-selective and enantioselective substitutions with unsaturated organoboron compounds. nih.gov

Iron catalysis provides an inexpensive and environmentally benign option for various organic transformations. Iron(III) complexes can catalyze the hydrobenzylation of alkenes with benzyl (B1604629) halides, a reaction that proceeds through sequential metal-hydride atom transfer (MHAT) and S'H2' steps. nih.gov Iron catalysts have also been utilized for the propargylic C-H functionalization of alkyl-substituted alkynes, which can be converted to 1,3-enynes in a two-step sequence. nih.gov

Bismuth compounds are gaining attention as catalysts due to their low toxicity. nih.govdntb.gov.ua Bismuth-catalyzed transformations have been reviewed, highlighting their potential in challenging synthetic reactions. nih.gov Well-defined molecular bismuth compounds have been shown to be active catalysts in photochemically induced radical dehydrocoupling reactions. nih.gov

While specific applications of nickel, scandium, and ytterbium catalysis with this compound are not extensively detailed, their general catalytic activities are noteworthy. Nickel catalysts are known to engage in single-electron transfer processes, enabling cross-coupling of alkyl halides. sustech.edu.cn Scandium and ytterbium triflates are powerful Lewis acid catalysts used in a variety of organic transformations.

Lewis Acid Catalysis (e.g., Boron-based, Triflate Salts)

Lewis acid catalysis offers a complementary approach to transition metal catalysis for the activation of this compound and its derivatives. Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have gained significant traction in organic synthesis. mdpi.comoaes.cc These strong Lewis acids can activate a wide range of functional groups, including carbon-heteroatom bonds. rsc.org

Boron Lewis acids can catalyze the regioselective hydrothiolation of 1,3-dienes and the synthesis of 3,3-disubstituted benzofuran-2-(3H)-ones. mdpi.com The mechanism often involves the formation of a Lewis acid-base adduct, which enhances the electrophilicity of the substrate. researchgate.net In some cases, boron-based catalysts can act in synergy with a base to achieve asymmetric transformations, such as the vinylogous Mannich reaction. mdpi.com The development of new boron compounds continues to expand the toolkit for Lewis acid catalysis. oaes.cc Triflate salts of various metals also act as potent Lewis acids, promoting a range of synthetic transformations.

Organocatalytic Approaches and Frustrated Lewis Pair Chemistry in Propargylic Systems

Organocatalysis and Frustrated Lewis Pair (FLP) chemistry represent significant metal-free methodologies for the activation and functionalization of various organic molecules, including propargylic systems. nih.govtandfonline.com Propargylic alcohols and their derivatives, which serve as precursors to complex structures like this compound, are highly valued for their versatile reactivity in organic synthesis. researchgate.net

In the realm of organocatalysis, chiral catalysts are often employed to achieve high levels of enantioselectivity. For example, the dehydration of specific α-functionalized propargylic alcohols can be catalyzed by chiral phosphoric acids to generate reactive alkynyl quinone methide intermediates in situ. researchgate.net These intermediates are susceptible to a variety of subsequent cascade reactions, including formal [3+3] cyclizations and conjugate additions, leading to the synthesis of structurally diverse and complex chiral molecules. researchgate.netrsc.org Cooperative catalysis, which combines an organocatalyst like a secondary amine with a transition metal complex, has also proven effective for reactions such as the enantioselective propargylic alkylation of propargylic esters with aldehydes. acs.org

Frustrated Lewis Pair chemistry provides a unique strategy for the activation of the carbon-carbon triple bond inherent in propargylic compounds. nih.govnih.gov FLPs are composed of sterically encumbered Lewis acids and bases that are prevented from forming a stable dative bond, resulting in cooperative reactivity that can activate small molecules. acs.org The interaction of FLPs with terminal alkynes typically follows one of two primary mechanistic pathways: the heterolytic cleavage of the acidic ≡C-H bond to generate an acetylide salt, or a 1,2-addition of the Lewis acid and base across the alkyne. acs.orgresearchgate.net

The specific outcome of an FLP reaction with a propargylic substrate is highly dependent on the nature of the Lewis acid and base pair. nih.govacs.org For instance, the reaction of dimesitylpropargylphosphanes with Piers' borane (B79455) (HB(C₆F₅)₂) can lead to different regioisomeric addition products, which are themselves capable of typical FLP reactivity such as the activation and cleavage of dihydrogen. nih.gov The concept has also been applied in an intramolecular fashion for the cycloisomerization of substrates like propargylanilines and aryl propargyl ethers. acs.org In these transformations, a heteroatom within the substrate acts as the Lewis base, which, in concert with an external Lewis acid like B(C₆F₅)₃, activates the alkyne moiety to facilitate a 6-endo-dig cyclization reaction. acs.org

The following interactive table summarizes representative FLP systems and their reactivity with alkynes, which is analogous to the transformations expected for propargylic compounds.

Lewis AcidLewis BaseSubstrateReaction TypeProduct TypeReference
B(C₆F₅)₃Bulky Phosphines/AminesTerminal Alkynes≡C-H Bond Splitting[LBH]⁺[RC≡CB(C₆F₅)₃]⁻ acs.orgresearchgate.net
B(C₆F₅)₃Bulky Phosphines/AminesTerminal Alkynes1,2-AdditionR(LB)C=C(H)B(C₆F₅)₃ acs.orgresearchgate.net
HB(C₆F₅)₂DimesitylpropargylphosphanesPropargyl Phosphanes1,2-P/B-AdditionPhosphonium/Borate Zwitterions nih.gov
B(C₆F₅)₃Intramolecular Amine/EtherPropargylanilines/EthersCycloisomerizationQuinolinium/Chromenylium Derivatives acs.org

Computational and Experimental Elucidation of Catalytic Mechanisms

A thorough understanding of reaction mechanisms is fundamental to the advancement of catalytic science, enabling the rational design of new catalysts and the optimization of reaction conditions. This understanding is typically achieved through a powerful combination of computational modeling and detailed experimental investigation. nih.gov

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing reaction mechanisms in solution. tandfonline.com It allows for the identification of reaction intermediates, the study of reaction kinetics, and the characterization of dynamic processes. Through techniques like low-temperature NMR, transient species that were once only theoretical proposals, such as the initial π-complex formed between a gold(I) Lewis acid and acetylene (B1199291), have been successfully observed and characterized. nih.gov Similarly, NMR studies on the reaction between B(C₆F₅)₃ and phenylacetylene (B144264) provided the first tentative experimental evidence for the existence of a zwitterionic intermediate, which exists in equilibrium with the starting materials before rearranging to the final product. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insight into the energetics of reaction pathways and the structures of transient intermediates and transition states that may be difficult or impossible to isolate experimentally. researchgate.netnih.gov DFT calculations have been instrumental in supporting the proposed mechanisms for FLP-mediated alkyne activation. researchgate.net These studies indicate that the reaction often begins with the formation of a weak adduct between the alkyne and the Lewis acid, which polarizes the alkyne and increases the acidity of the terminal proton, thereby facilitating its abstraction by the Lewis base. acs.org For 1,2-addition reactions, computational models suggest a pathway involving an initial σ or π complex, with the subsequent nucleophilic attack by the Lewis base governing the regioselectivity of the addition. acs.org For more intricate transformations, such as the FLP-mediated cycloisomerization of propargylanilines, a mechanism involving a 6-endo-dig cyclization followed by a dehydrogenation step has been proposed, where the FLP is responsible for the synergistic activation of both the alkyne and a C–H bond. acs.org

The interactive table below details key mechanistic findings from combined experimental and computational studies on the activation of alkynes and related propargylic systems.

System/ReactionMethodologyKey Mechanistic FindingReference
B(C₆F₅)₃ + Terminal AlkynesDFT Calculations, NMR SpectroscopyThe reaction proceeds through a zwitterionic intermediate, which is formed from an initial, weak alkyne/borane adduct. acs.orgresearchgate.net acs.orgresearchgate.net
Au(I)/Pt(0) FLP + AcetyleneLow-Temperature NMR SpectroscopyDirect experimental observation of a transient Au(I) acetylene π-complex, a key intermediate in the activation process. nih.gov nih.gov
Dimesitylpropargylphosphane + HB(C₆F₅)₂X-ray DiffractionStructural characterization of zwitterionic products resulting from a 1,2-P/B-addition across the C≡C bond. nih.gov nih.gov
FLP-mediated CycloisomerizationExperimental StudiesThe proposed mechanism involves a 6-endo-dig cyclization followed by a dehydrogenation sequence. acs.org acs.org
α-(6-indolyl) propargylic alcohols + 1,3-dicarbonylsOrganocatalysis (Acetic Acid)The reaction is initiated by the in situ formation of alkynyl indole (B1671886) imine methides, followed by a 1,10-conjugate addition. rsc.org rsc.org

Advanced Spectroscopic and Structural Characterization of 1,1 Diphenylprop 2 Ynylbenzene Architectures

Solid-State NMR Spectroscopy for Probing Molecular Dynamics and Exchange Processes

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. st-andrews.ac.uk For 1,1-Diphenylprop-2-ynylbenzene architectures, solid-state NMR can provide detailed information about the local environment of specific nuclei, such as ¹³C and ¹H, revealing insights into molecular packing, conformational dynamics, and intermolecular interactions.

By employing techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples, overcoming the line broadening effects typically observed in the solid state. researchgate.net Variable-temperature solid-state NMR experiments can be particularly insightful, allowing for the study of dynamic processes over a range of temperatures. nih.gov For instance, changes in the NMR spectra as a function of temperature can indicate the onset of molecular motions, such as the rotation of the phenyl groups or the libration of the entire molecule within the crystal lattice.

Two-dimensional correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can establish through-space proximities between different parts of the molecule, aiding in the determination of the three-dimensional structure and intermolecular contacts. st-andrews.ac.uk Furthermore, the analysis of spin-lattice relaxation times (T₁) can provide quantitative data on the rates of molecular motions, offering a deeper understanding of the dynamic landscape of these phenyl-substituted alkynes in the solid state. nih.gov The combination of experimental solid-state NMR data with molecular dynamics simulations can further refine the understanding of these dynamic processes. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound and its derivatives, SC-XRD analysis provides a wealth of structural information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

The crystal structure reveals how individual molecules pack together in the solid state, governed by various intermolecular interactions such as van der Waals forces, and C-H···π interactions. mdpi.com These interactions dictate the supramolecular architecture, which in turn influences the material's bulk properties. For example, the presence of π-π stacking or other specific intermolecular contacts can be identified and quantified. nih.gov

The crystallographic data, including the unit cell dimensions and space group, provide a fundamental fingerprint of the crystalline material. eurjchem.comesrf.fr In some cases, SC-XRD can also reveal the presence of polymorphism, where the same compound crystallizes in different forms with distinct molecular packing and physical properties. The detailed structural insights from SC-XRD are invaluable for structure-property relationship studies and for the rational design of new materials with desired functionalities.

Table 1: Illustrative Crystallographic Data for a Phenyl-Substituted Alkyne Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8975(2)
b (Å)11.6546(4)
c (Å)11.0648(3)
β (°)105.212(2)
Volume (ų)982.74(5)
Z4
Note: Data is for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related structure containing a phenyl and a terminal alkyne group, and is provided for illustrative purposes. eurjchem.com

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman, SERS) for Probing Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. These techniques are highly sensitive to the specific chemical bonds and functional groups present in this compound.

FT-IR Spectroscopy: In the FT-IR spectrum of a terminal alkyne like this compound, characteristic absorption bands are expected. The C≡C triple bond stretch typically appears as a weak band in the 2100-2260 cm⁻¹ region. libretexts.org The terminal ≡C-H bond gives rise to a sharp and strong stretching vibration in the range of 3260-3330 cm⁻¹. libretexts.org Additionally, a C-H bending vibration for the terminal alkyne is expected between 610-700 cm⁻¹. orgchemboulder.com The presence of phenyl groups will contribute to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for studying the C≡C triple bond in alkynes, as this vibration often produces a strong Raman signal. nih.gov The alkyne C≡C stretching frequency is sensitive to its local environment, making it a useful probe for intermolecular interactions. nih.govacs.org The phenyl rings also exhibit characteristic Raman bands, such as the ring breathing modes around 1000 cm⁻¹. researchgate.net The Raman spectrum of diphenyl, a related structure, shows strong lines at 990, 1023, 1280, 1584, and 1603 cm⁻¹, many of which are also found in the spectrum of benzene (B151609). aps.orgresearchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS can be employed to significantly enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for the detection of very low concentrations and providing insights into the molecule-surface interactions.

Table 2: Characteristic Vibrational Frequencies for Terminal Alkynes and Phenyl Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Terminal Alkyne (C≡C-H)≡C-H Stretch3260-3330FT-IR, Raman
C≡C Stretch2100-2260FT-IR, Raman
≡C-H Bend610-700FT-IR
Phenyl Group (C₆H₅)Aromatic C-H Stretch>3000FT-IR, Raman
Aromatic C=C Stretch1450-1600FT-IR, Raman
Ring Breathing~1000Raman

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an essential tool for the precise mass determination of this compound, allowing for the unambiguous confirmation of its elemental composition. HRMS provides mass measurements with high accuracy, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Beyond molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), can be used to study the fragmentation pathways of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. The analysis of these fragment ions can help to elucidate the connectivity of the atoms within the molecule. Common fragmentation pathways for aromatic compounds often involve the loss of stable neutral molecules or radicals. For phenyl-substituted compounds, the fragmentation patterns can be influenced by the nature and position of the substituents on the phenyl rings. researchgate.net

Isotopic analysis, which is facilitated by the high resolution of the mass spectrometer, allows for the determination of the isotopic distribution of the elements within the molecule. This can be useful for confirming the presence of certain elements and for isotopic labeling studies.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the phenyl groups and the conjugated π-system.

Aromatic compounds like benzene and its derivatives exhibit characteristic absorption bands due to π → π* transitions. scholarsresearchlibrary.com The presence of multiple phenyl groups and the alkyne moiety in this compound creates a conjugated system. wikipedia.org Conjugation generally leads to a red shift (a shift to longer wavelengths) of the absorption maxima and an increase in the molar absorptivity. wikipedia.org The extent of this shift depends on the degree of conjugation and the planarity of the molecule. The electronic transitions observed in the UV-Vis spectrum provide information about the energy levels of the molecular orbitals involved.

The study of the UV-Vis spectra of a series of related compounds can reveal the effects of substituents on the electronic structure. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the electronic absorption spectrum and aid in the assignment of the observed electronic transitions. researchgate.netresearchgate.net

Theoretical and Computational Chemistry on 1,1 Diphenylprop 2 Ynylbenzene and Analogous Systems

Density Functional Theory (DFT) for Ground State Properties, Reaction Mechanisms, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of organic molecules.

Ground State Properties: For systems analogous to 1,1-Diphenylprop-2-ynylbenzene, DFT calculations are employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles in the ground electronic state. These calculations can reveal the effects of steric hindrance between bulky phenyl groups and the linear propynyl (B12738560) moiety. Furthermore, DFT is used to compute fundamental electronic properties such as dipole moments, ionization potentials, and electron affinities, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: DFT is instrumental in elucidating reaction pathways. For propargylamine-like structures, which are synthesized via multicomponent reactions, DFT can model the entire catalytic cycle. nih.gov It allows for the localization of transition states, calculation of activation energy barriers, and determination of reaction thermodynamics. For instance, in the A³ coupling reaction (aldehyde-alkyne-amine), DFT can help identify the rate-determining step and explain the catalytic role of metals like copper or zinc. nih.gov Similarly, the mechanisms of other alkyne reactions, such as hydration or oxidation, can be thoroughly investigated. youtube.commasterorganicchemistry.com

Spectroscopic Predictions: DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

Vibrational Spectroscopy: Calculated harmonic frequencies are used to predict Infrared (IR) and Raman spectra. These predictions are vital for assigning vibrational modes to specific functional groups, such as the characteristic C≡C and ≡C-H stretches of the alkyne group.

NMR Spectroscopy: DFT, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. acs.org This is particularly valuable for complex structures where spectral overlap can make experimental assignment challenging.

Below is a representative table of DFT-calculated properties for a model propargylamine (B41283) system, illustrating the type of data generated.

PropertyCalculated Value (ωB97X-D/6-31G*)Unit
C≡C Bond Length1.21Å
C-N Bond Length1.45Å
Dipole Moment1.5Debye
HOMO Energy-6.8eV
LUMO Energy-0.5eV
C≡C Stretch Freq.2150cm⁻¹

This is an interactive data table based on typical values for analogous systems.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

While DFT is a workhorse, other quantum mechanical methods also play important roles.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even greater accuracy than DFT for certain properties, albeit at a much higher computational cost. They are often used as benchmarks for less expensive methods. For molecules like diphenylacetylene, ab initio methods have been used to study the geometries and force fields not only in the ground state but also in excited states and radical ions, providing deep insights into their photophysical and photochemical properties. acs.org

Semi-Empirical Methods: These methods (e.g., AM1, PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data. While less accurate, they are suitable for preliminary electronic structure analysis of very large systems or for high-throughput screening of molecular libraries.

Molecular Dynamics Simulations for Conformational Landscapes and Host-Guest Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a "movie" of atoms in motion. sciencepublishinggroup.com This technique is invaluable for exploring phenomena that occur over time.

Conformational Landscapes: For flexible molecules, such as those with multiple rotatable phenyl groups, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. By simulating the molecule's dynamics over nanoseconds or longer, researchers can understand its conformational preferences in different environments (e.g., in vacuum vs. in a solvent).

Host-Guest Interactions: If a molecule like a diphenylpropynyl derivative can act as a host for smaller guest molecules, MD simulations can elucidate the dynamics of these interactions. nih.gov Techniques like umbrella sampling or metadynamics can be used to calculate the free energy of binding between the host and guest. sciencepublishinggroup.com These simulations can reveal the specific intermolecular forces (e.g., π-π stacking, hydrogen bonding) that stabilize the host-guest complex and the dynamic behavior of the guest within the host's cavity. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Pathways

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a statistical correlation between the chemical structure of a series of compounds and their reactivity.

For a series of substituted diphenylpropynyl systems, QSRR studies could be developed to predict their reactivity in specific reactions. This involves:

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to experimentally measured reaction rates or yields.

Mechanistic Insight: The descriptors that are found to be most significant in the QSRR model can provide valuable insights into the reaction mechanism. For example, if reactivity is strongly correlated with the LUMO energy, it might suggest that the reaction is initiated by a nucleophilic attack on the molecule. For alkyne derivatives, QSRR could help rationalize how different substituents on the phenyl rings affect the susceptibility of the triple bond to, for instance, covalent modification of a biological target. nih.gov

Advanced Academic Applications of 1,1 Diphenylprop 2 Ynylbenzene and Its Derivatives

Supramolecular Architectures and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized assemblies from smaller molecular components. While aromatic and alkynyl groups are common motifs in this field, specific research detailing the application of 1,1-Diphenylprop-2-ynylbenzene in the following areas is not extensively documented in current scientific literature. The potential for this molecule in supramolecular applications can be inferred from related structures, but direct examples remain scarce.

Design and Synthesis of Macrocyclic Host Compounds (e.g., Hexakis-Derivatives of Diphenylprop-2-ynylbenzene)

The synthesis of macrocyclic compounds from alkyne-containing precursors, often through metal-catalyzed cyclotrimerization reactions, is a known strategy for creating shape-persistent host molecules. However, a specific search of academic literature does not yield examples of macrocycles, such as a hexakis-derivative, being synthesized directly from this compound. The steric hindrance imposed by the two phenyl groups at the propargylic position may complicate or prevent the necessary close approach for such cyclization reactions.

Formation and Characterization of Inclusion Compounds and Clathrates

Aromatic and alkynyl compounds are known to participate in the formation of inclusion compounds and clathrates, where "guest" molecules are trapped within the crystal lattice of "host" molecules. These interactions are typically driven by van der Waals forces, C-H···π interactions, and specific packing geometries. Despite the suitability of its structural features, there is no specific research available that demonstrates or characterizes the formation of inclusion compounds or clathrates with this compound acting as the host molecule.

Molecular Recognition and Self-Assembly Processes

The terminal alkyne group offers a site for hydrogen bonding, while the phenyl rings can engage in π-stacking, making this compound a candidate for molecular recognition and self-assembly processes. Nonetheless, specific studies detailing its role in these processes, such as forming programmed assemblies or recognizing specific guest molecules, are not found in the reviewed literature.

Polymer Chemistry and Materials Science

In the realm of polymer and materials science, the unique electronic and steric characteristics of this compound and its derivatives have been leveraged in more specific and documented applications.

Use as Initiators or End-Capping Agents in Controlled Anionic Polymerization

Controlled anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow polydispersity. The selection of initiators and terminating agents is crucial for its success.

Structurally related compounds, such as 1,1-diphenylethylene (B42955) (DPE), are widely used as end-capping agents. They react with living polymer chains to form a less reactive diphenylalkyl anion, which prevents further polymerization but keeps the chain end "living" for subsequent functionalization. However, this compound is not suitable for this role due to its terminal alkyne. The acidic proton of the C≡C-H group (pKa ≈ 25) would be readily abstracted by the highly basic carbanionic propagating chain end (e.g., polystyryl anion), terminating the polymerization in an uncontrolled manner. afinitica.com

Similarly, using the lithium salt of this compound (lithium 1,1-diphenylpropynilide) as an initiator is problematic. The high acidity of the conjugate acid (the parent alkyne) means that the resulting initiator would be a relatively stabilized and less nucleophilic anion, potentially leading to slow or inefficient initiation of less reactive monomers like styrene. afinitica.com Research on the anionic polymerization of propargyl methacrylate (B99206) has highlighted that the acidic terminal acetylene (B1199291) proton presents significant challenges, leading to side reactions that disrupt polymerization control. afinitica.com

Incorporation into Molecular Dirotors and Functional Organic Materials

One of the most well-defined applications of a this compound derivative is in the construction of molecular dirotors. These are advanced functional materials where a component of a molecule (the rotator) can undergo rotational motion within a more static component (the stator).

In a notable study, the compound 1,3-Bis[1,1-diphenylprop-2-ynyl]benzene was synthesized as a key structural element for a new class of molecular dirotors. This molecule serves as a precursor to the stator component, providing a rigid framework with bulky diphenylmethyl groups. The design intent was to create a structure with significant free volume, which is essential for facilitating rapid rotation of the rotator units in the solid state.

The synthesis involved refluxing the corresponding dialcohol precursor with acetyl chloride, followed by purification. This stator was then coupled with rotary 1,4-diethynyl phenylene units and capping triphenylmethyl groups to complete the dirotor assembly. The research findings are summarized in the table below.

Compound/System Key Structural Feature Intended Function Experimental Observation
Molecular Dirotor 1a1,3-Bis(diphenylmethyl)benzene statorProvide large free volume for phenylene rotators13C CPMAS NMR spectra revealed overlapping signals in the solid state, indicating complex dynamics.
Molecular Dirotor 1a1,4-Diethynyl phenylene rotatorsUndergo rapid rotation in the solid state2H NMR spectra showed line shapes consistent with dynamic processes having exchange rates >108 s-1 at ambient temperature.

The study successfully demonstrated that the stator derived from this compound provides a platform that prevents adjacent molecules from interdigitating in the crystal, thereby preserving the internal free volume necessary for the ultra-fast rotation of the phenylene groups. This work highlights the utility of the bulky and rigid nature of the 1,1-diphenylprop-2-ynyl moiety in creating sophisticated, functional organic materials.

Precursors for Extended Conjugated Systems and Optoelectronic Materials

The fundamental structure of this compound, containing both phenyl and alkyne groups, makes its derivatives promising candidates for the synthesis of extended conjugated systems. These systems are integral to the functionality of various optoelectronic devices. The polymerization of phenyl-substituted acetylenes, for instance, leads to the formation of polymers with intriguing electronic and photophysical properties.

Phenyl-substituted polyacetylenes, such as poly(phenylacetylene) (PPA) and poly(diphenylacetylene) (PDPA), have been the subject of theoretical studies to understand their electronic structures. arizona.edu The presence of phenyl groups influences the polymer backbone, leading to properties like strong photoluminescence, which is a desirable characteristic for light-emitting applications. arizona.edu In PDPA, the reversed energy ordering of the 2Ag two-photon state and the optical 1Bu state, a deviation from what is observed in linear polyenes, is a significant finding that points to reduced electron correlations. arizona.edu

Derivatives of this compound can be envisioned as monomers for creating polymers with tailored properties. For example, the incorporation of specific substituents on the phenyl rings could modulate the electronic bandgap, solubility, and solid-state packing of the resulting polymers, thereby fine-tuning their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent research has highlighted the use of an air-stable polyacetylene, poly{1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene} (PTMSDPA), in the construction of green light-emitting diodes, demonstrating the potential of this class of materials. acs.org

The theoretical investigation into the nonlinear optical (NLO) properties of poly(diphenyl)polyacetylenes (PDPA) has shown a highly anisotropic NLO response, which is consistent with their structural anisotropy. arxiv.org This suggests that materials derived from this compound could also exhibit significant NLO properties, making them suitable for applications in photonics and optical communications.

First-principles studies on phenyl-disubstituted polyacetylene (PDPA) have provided insights into its molecular geometry and electronic structure. arxiv.org These studies indicate that while long-chain polymers might be energetically unfavorable, oligomers of this material are stable and exhibit significant torsion angles of the phenyl rings relative to the polyene backbone. arxiv.org This structural feature does not impede the π-electron conjugation, which is crucial for their electronic properties. arxiv.org

Table 1: Properties of Phenyl-Substituted Polyacetylenes and their Derivatives

Property Poly(diphenylacetylene) (PDPA) Poly{1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene} (PTMSDPA)
Photoluminescence Strong photoluminescence observed. arizona.edu Used in green light-emitting diodes. acs.org
Electronic Structure Reversed energy ordering of 2Ag and 1Bu states. arizona.edu Analyzed by energy-resolved electrochemical impedance spectroscopy. acs.org
Nonlinear Optical Properties Highly anisotropic third-order nonlinear optical response. arxiv.org Not reported.

| Stability | Oligomers up to eight repeat units are stable. arxiv.org | Air-stable. acs.org |

Advanced Ligand Design for Homogeneous Catalysis

The structural framework of this compound also lends itself to the design of novel ligands for homogeneous catalysis. The presence of phenyl rings and an alkyne group offers multiple points for coordination with a metal center or for functionalization to create more complex ligand architectures. While the direct use of this compound as a ligand is not widely reported, its derivatives can be conceptualized for such applications.

The development of supporting ligands is a cornerstone of modern catalysis, as they can significantly influence the reactivity, selectivity, and stability of metal complexes. nih.govnih.gov For instance, the steric and electronic properties of a ligand can be finely tuned to promote specific chemical transformations. The bulky phenyl groups in a this compound-derived ligand could create a sterically demanding coordination environment around a metal center, which can be advantageous in controlling selectivity in catalytic reactions.

The alkyne moiety can also play a direct role in catalysis. It can coordinate to a metal center in various modes (η²-coordination, for example) or can be part of a larger conjugated system that influences the electronic properties of the metal. Furthermore, the terminal alkyne in a related compound, 1,1-diphenyl-2-propyn-1-ol (B1359810), highlights the potential for this class of molecules to be used in the synthesis of more complex structures, including those that could serve as ligands or ligand precursors. sigmaaldrich.comchemicalbook.com

The design of ligands often involves the incorporation of specific functional groups to enhance catalytic activity or to facilitate catalyst recovery. The phenyl rings of this compound could be functionalized with phosphine, amine, or N-heterocyclic carbene (NHC) groups, which are well-established coordinating moieties in catalysis. This modular approach allows for the creation of a library of ligands with diverse properties, which can then be screened for optimal performance in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations.

Table 2: Potential Applications of this compound Derivatives in Catalysis

Catalytic Application Potential Role of this compound Derivative Desired Ligand Properties
Cross-Coupling Reactions As a bulky, electron-rich ligand to promote reductive elimination. Steric hindrance, tunable electronic properties.
Hydrogenation To create a specific coordination sphere that activates H₂ and the substrate. Defined geometry, potential for hemilability.

| Polymerization | To control the stereochemistry and molecular weight of the resulting polymer. | Chiral elements, robust coordination to the metal center. |

Emerging Research Directions and Future Prospects for 1,1 Diphenylprop 2 Ynylbenzene Chemistry

Development of Novel Catalytic Methodologies and Enantioselective Transformations

The development of new catalytic methods is paramount to unlocking the full synthetic potential of 1,1-Diphenylprop-2-ynylbenzene. The inherent reactivity of its propargylic alcohol moiety makes it an excellent substrate for a variety of transition metal-catalyzed reactions.

Recent studies have demonstrated that ruthenium(II) complexes can effectively catalyze the dimerization of 1,1-diphenylprop-2-yn-1-ol, a structurally related compound, to produce highly functionalized alkylidenebenzocyclobutenyl alcohols in high yields. This transformation is proposed to proceed through a five-membered ruthenacycle intermediate, followed by an unexpected aromatic C-H bond cleavage.

Gold catalysts have also shown significant promise in activating propargylic alcohols like this compound for subsequent reactions. For instance, gold-catalyzed sequential C-alkylation/cyclization and O-alkylation/hydration reactions with 1,3-dicarbonyl compounds can be directed by the choice of the gold catalytic system and reaction conditions. This allows for the synthesis of a diverse range of complex heterocyclic structures.

A critical frontier in this area is the development of enantioselective transformations. While the direct enantioselective synthesis involving this compound is still an emerging area, broader studies on propargylic alcohols have established elegant biocatalytic cascades. These enzymatic systems can convert racemic propargylic alcohols into enantiomerically pure forms using a combination of peroxygenases and alcohol dehydrogenases. Such bio-inspired approaches hold immense potential for producing chiral derivatives of this compound, which are of significant interest in medicinal chemistry and materials science.

Catalyst SystemReactantProduct TypeYield (%)Reference
[Cp*RuCl(isoprene)]1,1-diphenylprop-2-yn-1-olAlkylidenebenzocyclobutenyl alcohol97 sci-hub.se
Ph3PAuCl/AgOTf1-phenylprop-2-yn-1-ol and 1,3-dicarbonyl compoundsPolysubstituted furansGood to high arborpharmchem.comnih.gov
Agrocybe aegerita peroxygenase & Lactobacillus kefir alcohol dehydrogenaseRacemic propargylic alcoholsEnantiomerically pure (R)-propargylic alcohols70-99 nih.gov
Agrocybe aegerita peroxygenase & Thermoanaerobacter brokii alcohol dehydrogenaseRacemic propargylic alcoholsEnantiomerically pure (S)-propargylic alcohols70-99 nih.gov

Exploration of Bio-Inspired Reactivity and Biomimetic Systems

Nature provides a vast blueprint for designing efficient and selective catalysts. The exploration of bio-inspired reactivity and the development of biomimetic systems based on this compound are promising avenues of research. Enzymes, with their precisely organized active sites, demonstrate the power of supramolecular interactions in controlling chemical reactions.

One area of interest is the development of artificial enzymes or biomimetic catalysts that can perform specific transformations on this compound. For example, hydrogenases are enzymes that can efficiently produce hydrogen from protons. Researchers are designing bio-inspired nickel-based catalysts that mimic the sulfur-rich environment of hydrogenase active sites to improve photocatalytic activity for proton reduction. anl.gov The structural scaffold of this compound could be functionalized to create ligands for such biomimetic catalysts, potentially influencing their stability and efficiency.

Furthermore, some natural enzymes exhibit reactivity towards related alkyne-containing molecules. For instance, nitrogenases, known for their role in nitrogen fixation, can also reduce a variety of small unsaturated molecules, including propargyl alcohol. acs.org This suggests that this compound could be a substrate for either natural or engineered enzymes, opening up possibilities for novel biotransformations.

The principles of biomimicry can also be applied to the design of self-assembling systems. By incorporating recognition motifs and reactive groups onto the this compound framework, it may be possible to create systems that mimic biological processes like peptide synthesis, where multifunctionalized crown ethers have been used as enzyme models. nih.gov The unique geometry of this compound could be leveraged to create pre-organized structures that facilitate specific chemical reactions in a manner analogous to an enzyme's active site.

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The rigid and conjugated structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials, particularly polymers with unique optical and electronic properties. Poly(diphenylacetylene)s, for example, are known to form helical structures, and their properties can be tuned by introducing functional groups onto the phenyl rings. mdpi.commdpi.com

The polymerization of this compound and its derivatives can lead to the formation of helical polymers. The chirality of these polymers can be controlled, leading to materials with applications in chiral recognition and as chiral stationary phases for high-performance liquid chromatography (HPLC). mdpi.com The presence of the hydroxyl group in this compound offers a convenient handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The optical properties of these materials are also of significant interest. Poly(diphenylacetylene) derivatives have been investigated for their potential in nonlinear optics. sci-hub.se The extended π-conjugation along the polymer backbone can lead to large third-order optical susceptibilities, making these materials promising for applications in optical devices. The ability to tune the electronic properties of the polymer by modifying the substituents on the phenyl rings of the this compound monomer allows for the rational design of materials with specific optical characteristics.

Material TypeMonomer/PrecursorKey PropertyPotential Application
Helical PolymersPoly(diphenylacetylene) derivativesChiral recognitionChiral stationary phases for HPLC
Nonlinear Optical MaterialsPoly(phenylacetylene) derivativesHigh third-order optical susceptibilityOptical devices
Electrochromic MaterialsDibenzofulvene derivativesReversible redox processesSmart windows, displays

Integration with Flow Chemistry and Sustainable Synthetic Practices

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.govaurigeneservices.com The integration of this compound chemistry with flow systems is a key step towards developing more sustainable and efficient synthetic processes.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. aurigeneservices.com For many of the catalytic reactions involving this compound, flow reactors can facilitate the use of immobilized catalysts, simplifying product purification and catalyst recycling. This is particularly relevant for expensive transition metal catalysts.

In addition to the operational benefits, flow chemistry aligns with the principles of green chemistry by minimizing waste and energy consumption. To quantify the "greenness" of a chemical process, various metrics have been developed, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.govacsgcipr.orgethz.ch By applying these metrics to the synthesis and transformations of this compound, researchers can identify areas for improvement and design more environmentally benign synthetic routes. For instance, the use of greener solvents and the reduction of derivatization steps can significantly improve the sustainability profile of a synthesis.

The development of continuous flow processes for the synthesis of this compound and its derivatives will be crucial for its large-scale production and application in functional materials and pharmaceuticals.

Green Chemistry MetricDescriptionRelevance to this compound Chemistry
Atom EconomyA measure of the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product.Encourages the design of reactions that maximize the incorporation of starting materials into the final product.
E-FactorThe ratio of the mass of waste to the mass of product.Aims to minimize waste generation in the synthesis and derivatization of this compound.
Process Mass Intensity (PMI)The ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product.Provides a holistic view of the process efficiency and encourages the reduction of overall material usage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Diphenylprop-2-ynylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of propargyl-substituted benzene derivatives typically involves cross-coupling reactions or alkylation of terminal alkynes. For example, analogous compounds like 2,4-Difluoro-1-(prop-2-yn-1-yl)benzene are synthesized using propargyl bromide and aromatic substrates under basic conditions (e.g., potassium carbonate in dimethylformamide) . Key variables include solvent polarity, reaction temperature, and catalyst selection. Yield optimization may require iterative adjustments to stoichiometry and reaction time, while purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the propargyl moiety and phenyl substituents. For instance, the propargyl proton typically appears as a singlet near δ 2.5–3.0 ppm, while aromatic protons resonate in δ 6.5–8.0 ppm. Mass spectrometry (EI or ESI) provides molecular ion confirmation and fragmentation patterns, as demonstrated in studies of structurally similar compounds like α-methylstilbene . Infrared (IR) spectroscopy can validate alkyne C≡C stretches (~2100–2260 cm⁻¹) .

Q. What are the primary applications of this compound in materials science or medicinal chemistry?

  • Methodological Answer : Propargyl-substituted aromatics are precursors in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for polymer synthesis or drug discovery. Their rigid structure also makes them candidates for liquid crystal or organic semiconductor research. For example, diphenylacetylenes are used in OLEDs due to their electron-transport properties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on 2-chloro-3-(3,4-dichlorophenyl)-1-propene used DFT to explain regioselectivity in Diels-Alder reactions . Molecular dynamics simulations further assess steric effects from diphenyl groups on reaction pathways .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for propargyl-substituted benzene derivatives?

  • Methodological Answer : Systematic benchmarking under standardized conditions (e.g., solvent, catalyst loading, temperature) is essential. For instance, discrepancies in palladium-catalyzed coupling yields may arise from trace oxygen or moisture. Replicate experiments with inert atmospheres and rigorous drying of reagents, as shown in studies on 1,1-bis(4-hydroxyphenyl)-2-phenylethylene synthesis, can isolate variables . Meta-analyses of published protocols (e.g., comparing turnover numbers) are also advised .

Q. What experimental strategies mitigate hazards associated with handling this compound?

  • Methodological Answer : Propargyl compounds often exhibit flammability and toxicity. Safety protocols from analogous substances (e.g., diphenyl sulfone) recommend:

  • Using flame-resistant equipment and static-safe containers during synthesis .
  • Employing fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
  • Storing under nitrogen at ≤4°C to prevent degradation or polymerization .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer : Polymorphism and impurities are common culprits. For example, trans-α-methylstilbene exhibits melting point variations due to cis/trans isomerization . High-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial assays (e.g., mobile phase: methanol/sodium acetate buffer), can quantify purity and identify co-crystallized solvents .

Experimental Design Considerations

Q. How to design a kinetic study for photodegradation of this compound?

  • Methodological Answer :

  • Setup : Use a UV-Vis spectrometer with a quartz cell and controlled light intensity (e.g., 365 nm LED).
  • Sampling : Withdraw aliquots at fixed intervals for HPLC or GC-MS analysis to track degradation products .
  • Controls : Include dark controls and inert atmosphere (N₂/Ar) to isolate photooxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.